molecular formula C7H16ClNS B6162850 2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers CAS No. 2007916-23-4

2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6162850
CAS No.: 2007916-23-4
M. Wt: 181.7
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Description

2,6-Dimethylthian-4-amine hydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C7H15NS and a molecular weight of 145.27 g/mol. This compound is a derivative of thiopyran and is known for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylthian-4-amine hydrochloride typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. The reaction conditions may include the use of strong bases or acids to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylthian-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,6-Dimethylthian-4-amine hydrochloride has various applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may be employed in biochemical studies to understand the behavior of thiophene derivatives in biological systems.

  • Medicine: Potential medicinal applications include the development of new drugs and therapeutic agents.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-dimethylthian-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

2,6-Dimethylthian-4-amine hydrochloride is unique in its structural features and reactivity compared to other thiophene derivatives. Similar compounds include:

  • Thiophene: A simpler analog without the methyl groups.

  • 2,5-Dimethylthiophene: A structurally related compound with different positioning of the methyl groups.

  • Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid functional group.

Properties

CAS No.

2007916-23-4

Molecular Formula

C7H16ClNS

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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